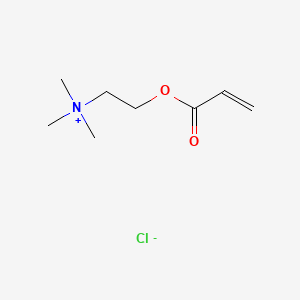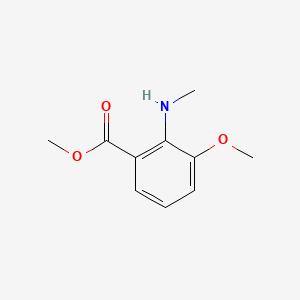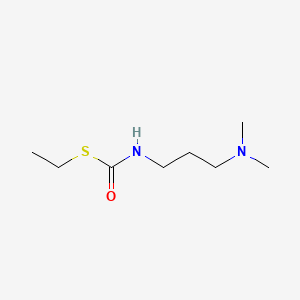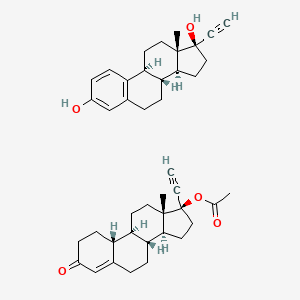
(2-(Acryloyloxy)ethyl)trimethylammonium chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of AETC involves radiation-induced polymerization in aqueous solutions, explored through steady state and pulse radiolysis techniques. Studies reveal that AETC reacts with hydroxyl radicals and solvated electrons with significant bimolecular rate constants, indicating its high reactivity under radiolytic conditions. Polymerization extends up to certain absorbed doses, beyond which degradation becomes predominant, especially in aerated solutions (Goel et al., 2013).
Molecular Structure Analysis
AETC's molecular structure has been characterized using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the monomer's functional groups and their reactivity, essential for understanding its polymerization behavior and the properties of the resultant polymers (Seo, Li, & Nakaya, 1995).
Chemical Reactions and Properties
AETC is involved in complex formation with polyelectrolytes, demonstrating its versatility in forming non-stoichiometric complexes with poly(acrylic acid) in aqueous solutions. These interactions are crucial for applications such as drug delivery systems, where the complex's stability and solubility in physiological conditions are paramount (Khutoryanskiy et al., 2003).
Physical Properties Analysis
AETC's physical properties, including its polymerization kinetics and the formation of hydrogels with specific swelling behaviors, are studied extensively. The synthesis conditions, such as initiator concentration and monomer-to-crosslinker ratios, significantly affect the polymer's physical properties, including porosity and mechanical strength (Wang et al., 2018).
Chemical Properties Analysis
The chemical properties of AETC-derived polymers, such as ion-exchange capacity and adsorption behaviors, are essential for environmental applications. Studies have shown their effectiveness in removing contaminants like dyes and heavy metals from aqueous solutions, highlighting the importance of AETC in creating functional materials for purification and separation processes (Onder et al., 2020).
Applications De Recherche Scientifique
Radiation-Induced Polymerization
Radiation-induced polymerization of (2-(Acryloyloxy)ethyl)trimethylammonium chloride (AETC) in aqueous solution has been explored using steady state and pulse radiolysis techniques. This study found that AETC reacts with hydroxyl and electron aqueous with significant bimolecular rate constants, suggesting its potential use in polymerization processes under various conditions, including different ambient conditions and absorbed doses (Goel, Joshi, Bhardwaj, & Varshney, 2013).
Wastewater Treatment
(2-(Acryloyloxy)ethyl)trimethylammonium chloride has been used in the development of environmentally friendly graft copolymers for wastewater treatment. This material, when grafted onto chitosan and combined with acrylamide, demonstrated superior flocculation performance in tests involving wastewater contaminated with zinc phosphate, indicating its utility in environmental remediation and water purification applications (Sun et al., 2016).
Flocculant Synthesis
The compound has been utilized in the synthesis of cationic polyelectrolytes and flocculants through various polymerization methods, including inverse microemulsion polymerization. These studies reveal its effectiveness in forming efficient flocculants for potential use in water treatment and purification processes (González, Ugalde, de la Cal, & Asua, 2009).
Drug Delivery Systems
This chemical has been successfully grafted onto chitosan to form quaternary ammonium chitosan, which was then used to create alginate microspheres for drug delivery. The microspheres demonstrated effective controlled release rates, highlighting the potential of (2-(Acryloyloxy)ethyl)trimethylammonium chloride in the development of drug delivery systems (Chen & Zeng, 2017).
Arsenate Retention
Studies on cationic water-soluble polymers containing (2-(Acryloyloxy)ethyl)trimethylammonium chloride have shown their ability to remove arsenate from aqueous solutions, suggesting their application in environmental cleanup and water treatment for arsenic contamination (Rivas, Aguirre, & Pereira, 2007).
Polymer Surface Functionalization
The application of this compound in the functionalization of polymer surfaces has been reported, indicating its utility in creating specific surface properties for various industrial and research applications (Guerrini, Charleux, & Vairon, 2000).
Mécanisme D'action
Mode of Action
The compound is a quaternary ammonium salt and is known to participate in various chemical reactions . It can act as a nucleophile in reactions such as esterification, addition to alkenes, nucleophilic phosphatization, and nucleophilic sulfatization . It can also serve as an initiator and photosensitizer in polymerization reactions .
Biochemical Pathways
It’s known that the compound can undergo polymerization under certain conditions .
Result of Action
It’s known that the compound can form polymers under certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-(Acryloyloxy)ethyl)trimethylammonium chloride. For instance, the compound’s polymerization can be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGFBJMPSHGTRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54076-97-0 | |
| Record name | Acryloyloxyethyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54076-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2028016 | |
| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2-(Acryloyloxy)ethyl)trimethylammonium chloride | |
CAS RN |
44992-01-0 | |
| Record name | Acryloyloxyethyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44992-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044992010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)ethyl acrylate methochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2028016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(acryloyloxy)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO170W0XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














